molecular formula C22H22O6 B12724160 (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione CAS No. 139266-63-0

(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione

Cat. No.: B12724160
CAS No.: 139266-63-0
M. Wt: 382.4 g/mol
InChI Key: MDZZJQYUXVWMFC-AXPXABNXSA-N
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Description

(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is an organic compound characterized by its unique structure, which includes two ethoxyphenyl groups and two hydroxyl groups on a hexadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione typically involves the reaction of 4-ethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxyphenyl groups may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Bis(4-methoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
  • 1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione

Uniqueness

(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

139266-63-0

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

(1Z,5Z)-1,6-bis(4-ethoxyphenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione

InChI

InChI=1S/C22H22O6/c1-3-27-17-9-5-15(6-10-17)19(23)13-21(25)22(26)14-20(24)16-7-11-18(12-8-16)28-4-2/h5-14,23-24H,3-4H2,1-2H3/b19-13-,20-14-

InChI Key

MDZZJQYUXVWMFC-AXPXABNXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=C(C=C2)OCC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)OCC)O)O

Origin of Product

United States

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